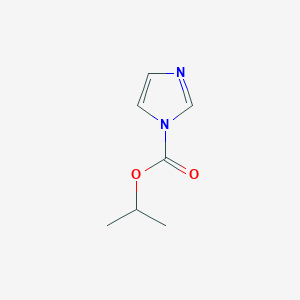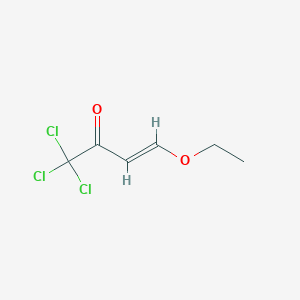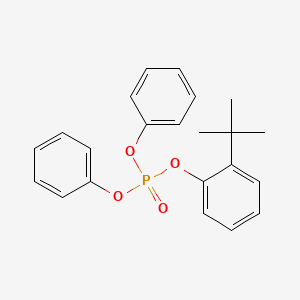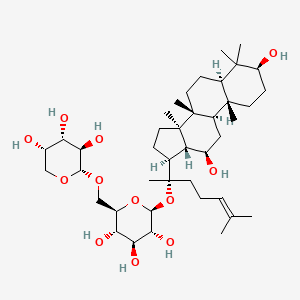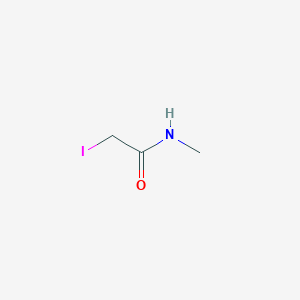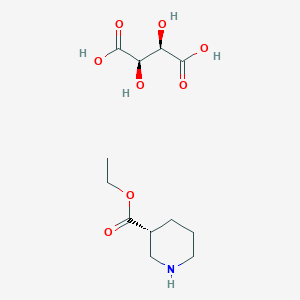
3-chloro-N-(3,4-dichlorophenyl)benzamide
Descripción general
Descripción
3-chloro-N-(3,4-dichlorophenyl)benzamide is a chemical compound with the linear formula C13H8Cl3NO . It has a molecular weight of 300.574 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-chloro-N-(3,4-dichlorophenyl)benzamide consists of a benzamide core with chlorine substitutions at the 3rd position of the benzene ring and the 3rd and 4th positions of the phenyl group .Aplicaciones Científicas De Investigación
Molecular Structure and Conformation
- Conformational Analysis : The conformation of the N—H bond in 3-chloro-N-(3,4-dichlorophenyl)benzamide is anti to the meta-chloro substituent in the dichlorophenyl ring. This configuration is consistent across similar compounds like N-(3-chlorophenyl)benzamide and N-(3,4-dichlorophenyl)acetamide. The molecular structure forms chains through N—H⋯O hydrogen bonds, demonstrating its stable conformational properties (Gowda et al., 2007).
Crystallography and Bond Parameters
- Crystal Structure Analysis : Studies have shown that the bond parameters of 3-chloro-N-(3,4-dichlorophenyl)benzamide are similar to those in other benzanilides. The molecule's amide group forms specific dihedral angles with the benzoyl ring, contributing to its distinct crystal structure, which is essential for understanding its potential applications in various scientific fields (Gowda et al., 2008).
Spectroscopic Properties and Antipathogenic Activity
- Spectroscopic Analysis and Antipathogenic Potential : A study on new thiourea derivatives, which includes derivatives of 3-chloro-N-(3,4-dichlorophenyl)benzamide, explores their spectroscopic properties and potential antipathogenic activity. The research suggests significant anti-pathogenic effects, especially against Pseudomonas aeruginosa and Staphylococcusaureus strains known for biofilm growth. These findings indicate the compound's relevance in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Theoretical Studies and Computational Analysis
- Theoretical Modelling : Theoretical studies using quantum chemistry codes like Gaussian03 have been conducted to calculate the geometrical parameters of 3-chloro-N-(3,4-dichlorophenyl)benzamide. These calculations are compared with X-ray diffraction (XRD) structures, providing insights into the molecular geometry and aiding in the understanding of its chemical properties (Panicker et al., 2010).
Application in Chemical Synthesis
- Chemical Synthesis and Biological Screening : In the realm of chemical synthesis, substituted benzamides like 3-chloro-N-(3,4-dichlorophenyl)benzamide are used in the preparation of various derivatives, showing potential for biological screening against fungi, insects, and weeds. This aspect highlights the compound's significance in the development of novel biochemical agents (Cremlyn et al., 1989).
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-N-(3,4-dichlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-3-1-2-8(6-9)13(18)17-10-4-5-11(15)12(16)7-10/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNLHZUCSJAZDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276067 | |
| Record name | 3-Chloro-N-(3,4-dichlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3,4-dichlorophenyl)benzamide | |
CAS RN |
83426-47-5 | |
| Record name | 3-Chloro-N-(3,4-dichlorophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83426-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-(3,4-dichlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







